molecular formula C8H7N3 B018529 1-Phthalazinamine CAS No. 19064-69-8

1-Phthalazinamine

Cat. No. B018529
CAS RN: 19064-69-8
M. Wt: 145.16 g/mol
InChI Key: WTYSCLHDMXBMKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phthalazinamine is a chemical compound with the molecular formula C8H7N3. It is a powder at room temperature .


Synthesis Analysis

Fluorinated 1-Phthalazinamine and non-fluorinated 1-alkoxy/benzyloxy phthalazines derivatives have been synthesized by the ultrasonication method. This protocol is more efficient than the conventional method in terms of product yield and reaction handling and timelines .


Molecular Structure Analysis

The molecular formula of 1-Phthalazinamine is CHN. The average mass is 145.161 Da and the monoisotopic mass is 145.063995 Da .


Chemical Reactions Analysis

1-Phthalazinamine has been used in the synthesis of various fluorinated 1 (2- (N)-benzyl) phthalazinones, and non-fluorinated 1-alkoxy/benzyloxy phthalazines derivatives .


Physical And Chemical Properties Analysis

1-Phthalazinamine has a density of 1.3±0.1 g/cm3, a boiling point of 423.2±20.0 °C at 760 mmHg, and a flash point of 239.3±9.0 °C. It has 3 H bond acceptors, 2 H bond donors, and 0 freely rotating bonds .

Scientific Research Applications

Synthesis of Fluorinated Heterocycles

1-Phthalazinamine is utilized in the synthesis of fluorinated heterocyclic compounds, which are known for their potential biological activities . The ultrasonication method used in this synthesis is more efficient than conventional methods, offering better yields and handling.

Anticancer Applications

Derivatives of 1-Phthalazinamine have been synthesized and evaluated for their antitumor activities. Some 1,4-substituted phthalazine derivatives show selective cytotoxicity against various cancer cell lines, with certain compounds demonstrating superior activity compared to established chemotherapeutic agents.

Sonochemistry Research

The application of ultrasound in chemical reactions, known as sonochemistry, benefits from the use of 1-Phthalazinamine. This approach enhances reaction rates and product yields, making it a valuable tool in chemical synthesis .

Mechanism of Action

While the specific mechanism of action for 1-Phthalazinamine is not mentioned in the search results, it’s worth noting that antihistamines, which include compounds like 1-Phthalazinamine, work by binding to H-1 receptors, generally used to treat allergies and allergic rhinitis .

Future Directions

While the future directions for 1-Phthalazinamine are not specifically mentioned in the search results, it’s worth noting that the development of antihistamines, which include compounds like 1-Phthalazinamine, is a field of ongoing research .

properties

IUPAC Name

phthalazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-8-7-4-2-1-3-6(7)5-10-11-8/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYSCLHDMXBMKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172561
Record name 1-Phthalazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phthalazinamine

CAS RN

19064-69-8
Record name 1-Phthalazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19064-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phthalazinamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019064698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phthalazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phthalazin-1-Amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phthalazinamine
Reactant of Route 2
1-Phthalazinamine
Reactant of Route 3
Reactant of Route 3
1-Phthalazinamine
Reactant of Route 4
1-Phthalazinamine
Reactant of Route 5
Reactant of Route 5
1-Phthalazinamine
Reactant of Route 6
1-Phthalazinamine

Q & A

Q1: What are the key biological targets of 1-Phthalazinamine derivatives and how do they exert their effects?

A1: Research suggests that 1-Phthalazinamine derivatives display interesting biological activities, with a particular focus on their potential as antitumor agents. One prominent example is AMG 900, a highly selective, orally bioavailable inhibitor of Aurora kinases []. Aurora kinases are crucial regulators of cell cycle progression, and their overexpression is implicated in tumorigenesis. AMG 900 targets and inhibits these kinases, particularly Aurora A and B, thereby disrupting cell division and potentially leading to tumor cell death. Another study highlights the antithrombotic properties of certain 1-Phthalazinamine derivatives []. Notably, N-[4-(1H-1, 2, 4-triazol-1-yl)butyl]-4-phenyl-1-phthalazinamine demonstrated potent antiplatelet activity by inhibiting collagen-induced platelet aggregation. Further investigation revealed that another derivative, N-(furan-2-yl-methyl)-4-phenyl-1-pthtalazinamine, exhibited potent antagonism towards the 5-HT2A receptor, a key player in platelet aggregation triggered by serotonin. These examples illustrate the potential of 1-Phthalazinamine derivatives to interact with diverse biological targets, influencing crucial cellular processes and offering promising avenues for therapeutic intervention.

Q2: What are the structural characteristics of 1-Phthalazinamine derivatives and how do modifications impact their activity?

A2: 1-Phthalazinamine serves as a core structure for various derivatives, with modifications primarily focusing on the substituents attached to the phthalazine ring system. The presence of a fluorinated heterocyclic ring is particularly noteworthy, as it often contributes to enhanced biological activity []. For instance, in the development of AMG 900, researchers discovered that incorporating a pyrimidine ring linked through an oxygen atom to the phthalazine core was crucial for achieving oral bioavailability and potency against multidrug-resistant cancer cells []. Furthermore, the antithrombotic activity of 1-Phthalazinamine derivatives appears to be greatly influenced by the nature and length of the substituents at the 4-position of the phthalazine ring []. The presence of arylalkyl groups, particularly those containing triazole moieties, was linked to improved antithrombotic activity. This structure-activity relationship highlights the importance of strategic modifications to the 1-Phthalazinamine scaffold for optimizing desired biological effects.

Q3: What synthetic approaches are commonly employed for the preparation of 1-Phthalazinamine derivatives?

A3: The synthesis of 1-Phthalazinamine derivatives has evolved over time, with recent research emphasizing more efficient and environmentally friendly methods. A notable example is the successful utilization of ultrasonication for synthesizing various fluorinated 1-(2-(N)-benzyl) phthalazinones, 1-Phthalazinamine, and non-fluorinated 1-alkoxy/benzyloxy phthalazine derivatives []. This approach offers advantages over conventional methods in terms of improved yields, reduced reaction times, and simplified handling procedures. Another study highlights the reaction of 3-hydrazinopyridazines and 1-hydrazinophthalazines with gamma-diketones as a route to generate diverse N-1H-pyrrol-1-yl-3-pyridazinamines and N-1H-pyrrol-1-yl-1-phthalazinamines, respectively []. This method proved particularly valuable in developing antihypertensive agents, highlighting the versatility of synthetic strategies in accessing a wide range of 1-Phthalazinamine derivatives with tailored biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.